molecular formula C19H21N5OS B2468697 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 898607-12-0

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2468697
CAS RN: 898607-12-0
M. Wt: 367.47
InChI Key: COVBYCXXOSJRGJ-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide” is a derivative of 1,2,4-triazole . It has a molecular formula of C11H13N5OS and a molecular weight of 263.32 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .


Molecular Structure Analysis

The 1,2,4-triazole ring is a nitrogenous heterocyclic moiety and is present as a central structural component in a number of drug classes . The molecular structure of this compound can be established by NMR and MS analysis .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with alkylating agents to form different derivatives . Further studies are needed to fully understand the range of chemical reactions this compound can undergo.

Scientific Research Applications

Antifungal Activity

1,2,4-Triazoles exhibit significant antifungal properties . Researchers have explored their potential as antifungal agents due to their ability to inhibit fungal growth. This compound may be investigated for its efficacy against specific fungal strains.

Anticancer Potential

1,2,4-Triazoles have been studied as potential anticancer agents . Their diverse biological activities include antiproliferative effects, making them interesting candidates for cancer therapy. Further research could explore the compound’s impact on cancer cell lines.

Antiviral Properties

The 1,2,4-triazole ring system has demonstrated antiviral activity . Investigating this compound’s antiviral potential could contribute to the development of novel antiviral drugs.

Anti-Inflammatory Effects

1,2,4-Triazoles possess anti-inflammatory properties . Understanding how this compound modulates inflammatory pathways could lead to therapeutic applications in inflammatory diseases.

Antitubercular Activity

1,2,4-Triazoles have been investigated for their antitubercular effects . Considering the global burden of tuberculosis, evaluating this compound’s activity against Mycobacterium tuberculosis is essential.

Hypoglycemic Effects

Some 1,2,4-triazoles exhibit hypoglycemic activity . Researchers could explore whether this compound affects glucose metabolism and insulin sensitivity.

Future Directions

Future research could focus on further elucidating the physical and chemical properties, safety profile, and potential therapeutic applications of this compound. The synthesis of novel derivatives and exploration of their biological activities could also be a promising area of study .

properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-7-6-8-14(2)18(13)21-17(25)12-26-19-23-22-16(24(19)20)11-15-9-4-3-5-10-15/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVBYCXXOSJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

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